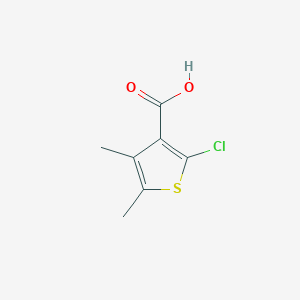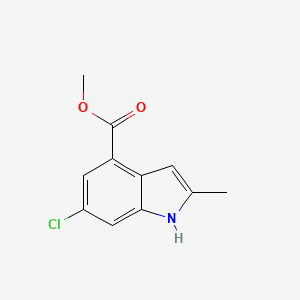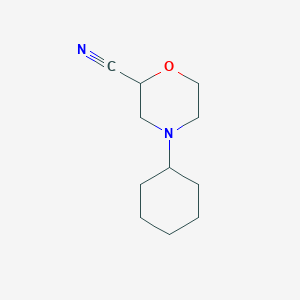
2-Chloro-4,5-dimethylthiophene-3-carboxylic acid
Overview
Description
2-Chloro-4,5-dimethylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H7ClO2S . It has a molecular weight of 190.65 g/mol . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid, often involves condensation reactions . For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid can be represented by the InChI code: 1S/C7H7ClO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10) . This indicates that the molecule consists of a thiophene ring with two methyl groups at positions 4 and 5, a carboxylic acid group at position 3, and a chlorine atom at position 2 .Physical And Chemical Properties Analysis
2-Chloro-4,5-dimethylthiophene-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 190.65 g/mol .Scientific Research Applications
Organic Synthesis and Drug Design
2-Chloro-4,5-dimethylthiophene-3-carboxylic acid: is a valuable building block in organic synthesis. Its reactivity, particularly the presence of both electron-donating methyl groups and an electron-withdrawing carboxylic acid, makes it a versatile intermediate for constructing more complex molecules. In drug design, this compound can be used to synthesize thiophene derivatives that exhibit a range of biological activities, including anti-inflammatory and anticancer properties .
Material Science and Corrosion Inhibition
Thiophene derivatives are known to play a significant role in material science, particularly as corrosion inhibitors. The specific structure of 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid could be explored for developing new materials that prevent corrosion in metals, extending their lifespan and utility in industrial applications .
Organic Semiconductors
The thiophene ring is a common motif in organic semiconductors due to its ability to facilitate electron transport2-Chloro-4,5-dimethylthiophene-3-carboxylic acid can be a precursor for the synthesis of thiophene-based semiconductors, which are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Electrophilic Substitution Reactions
This compound can undergo various electrophilic substitution reactions, which are fundamental in thiophene chemistry. The chloro and carboxylic acid functional groups can direct further substitution to specific positions on the thiophene ring, enabling the synthesis of a wide array of substituted thiophenes with potential applications in medicinal chemistry and materials science .
Photovoltaic Materials
Thiophene derivatives are integral to the development of photovoltaic materials due to their excellent light-absorbing properties2-Chloro-4,5-dimethylthiophene-3-carboxylic acid could be utilized in the synthesis of conjugated polymers or small molecules for organic solar cells, contributing to the advancement of renewable energy technologies .
Biological Studies and Pharmacology
The structural diversity of thiophene derivatives makes them candidates for biological studies and pharmacological applications2-Chloro-4,5-dimethylthiophene-3-carboxylic acid can be used to create analogs with potential therapeutic effects, such as antihypertensive and anti-atherosclerotic agents .
Catalysis
In catalysis, thiophene derivatives can act as ligands for metal catalysts or as organocatalysts themselves. The unique electronic properties of 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid may lead to the development of new catalysts with improved efficiency and selectivity for various chemical reactions .
Environmental Chemistry
Thiophene derivatives can also be explored for environmental applications, such as sensors for detecting pollutants or as components in the remediation of contaminated sites. The reactivity of 2-Chloro-4,5-dimethylthiophene-3-carboxylic acid towards various environmental contaminants could be harnessed to develop more effective and sensitive detection methods .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4,5-dimethylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-3-4(2)11-6(8)5(3)7(9)10/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOUQQNIVWWNIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethylthiophene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Methylamino)ethyl]acetamide HCl](/img/structure/B1458169.png)

![{1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1458171.png)



![1-[5-Chloro-4-(difluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1458176.png)



![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)
![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)

